2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10F2O2 |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
2,2-difluoro-1-(2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O2/c1-13-7-5-3-2-4-6(7)8(12)9(10)11/h2-5,8-9,12H,1H3 |
InChI Key |
GUDWGQXDFKAHHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C(F)F)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2,2 Difluoro 1 2 Methoxy Phenyl Ethanol and Congeneric α,α Difluoroarylalkanols
Strategic Approaches to Fluorinated Alcohol Synthesis
The synthesis of α,α-difluoroarylalkanols can be achieved through several strategic pathways, primarily involving the construction of the difluorinated carbon center and the subsequent formation or modification of the alcohol functionality.
Reductive Methodologies for Difluorinated Ketones and Esters
A common and direct route to 2,2-difluoro-1-aryl-ethanols involves the reduction of the corresponding α,α-difluoroaryl ketone or α,α-difluoroaryl keto-ester precursors. The carbonyl group in these precursors is readily reduced to a hydroxyl group using various reducing agents.
Standard hydride-based reducing agents are effective for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent capable of reducing ketones to alcohols, while being less reactive towards esters. science.gov For the reduction of both ketones and esters, the more powerful reducing agent, lithium aluminum hydride (LiAlH₄), is often employed. science.gov The choice of reagent depends on the specific substrate and the presence of other functional groups in the molecule. For instance, in a molecule with both a ketone and an ester, NaBH₄ could selectively reduce the ketone, while LiAlH₄ would likely reduce both. science.gov
Dynamic kinetic resolution (DKR) coupled with asymmetric transfer hydrogenation (ATH) represents a more advanced reductive strategy, particularly for precursors like β-aryl α-keto esters. nju.edu.cn This method can establish multiple stereocenters with high diastereoselectivity in a single step. nju.edu.cn
| Reagent | Substrate(s) | Typical Conditions | Notes |
| Sodium Borohydride (NaBH₄) | Ketones, Aldehydes | Methanol or Ethanol, Room Temp. | Mild, selective for carbonyls over esters and carboxylic acids. science.govwikipedia.org |
| Lithium Aluminum Hydride (LiAlH₄) | Ketones, Esters, Carboxylic Acids | Anhydrous Ether or THF, followed by aqueous workup | Powerful, non-selective, reduces a wide range of functional groups. science.gov |
| DIBAL-H | Esters | Toluene or Hexane, -78 °C | Can reduce esters to aldehydes or alcohols depending on stoichiometry and temperature. |
| Asymmetric Transfer Hydrogenation Catalysts (e.g., (arene)RuCl(monosulfonamide)) | α-Keto Esters | Formic acid/triethylamine | Enables dynamic kinetic resolution for creating chiral alcohols. nju.edu.cn |
Nucleophilic and Electrophilic Fluorination in α,α-Difluoroalkanols Synthesis
The direct introduction of fluorine atoms onto a molecule is a cornerstone of organofluorine chemistry. Both nucleophilic and electrophilic fluorination methods are employed in the synthesis of α,α-difluoroalkanols.
Nucleophilic Fluorination involves the displacement of a leaving group by a fluoride (B91410) ion. This approach can be challenging due to the low solubility and high basicity of common fluoride sources like metal fluoride salts. nih.gov Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor) are effective for converting ketones to gem-difluorides. drishtiias.com More recent developments include reagents like PyFluor, which offers improved stability and cost-effectiveness. nih.gov The classic Finkelstein reaction, a halogen exchange process, can also be adapted for fluorination, typically using potassium fluoride in a polar aprotic solvent. ccsenet.org
Electrophilic Fluorination utilizes a reagent that delivers an electrophilic fluorine atom ("F⁺") to a nucleophilic carbon center, such as an enol or enolate. rsc.org This is a common strategy for synthesizing α-fluoroketones, which can then be subjected to a second fluorination and subsequent reduction. Widely used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). rsc.org For example, an aryl ketone can be converted to its enolate using a base, which then reacts with an electrophilic fluorine source. Repeating this sequence affords the α,α-difluoroketone, a direct precursor to the target alcohol.
| Method | Reagent(s) | Typical Substrate | Mechanism | Key Features |
| Nucleophilic Fluorination | DAST, Deoxo-Fluor, PyFluor nih.govdrishtiias.com | Ketones, Alcohols | SN2-type displacement | Converts C=O to CF₂ or C-OH to C-F. |
| Nucleophilic Fluorination (Halex) | KF, CsF | Alkyl Halides | SN2 (Finkelstein Reaction) ccsenet.org | Equilibrium process, driven by precipitation of metal halide byproduct. |
| Electrophilic Fluorination | NFSI, Selectfluor® rsc.org | Ketones, Enolates, Silyl Enol Ethers | Attack of a carbon nucleophile on an "F⁺" source. | Allows for stepwise introduction of fluorine atoms. |
Addition Reactions Involving Fluoroolefins and Radical Initiators
Fluoroolefins serve as valuable building blocks for constructing fluorinated molecules. The carbon-carbon double bond in these compounds can undergo various addition reactions. For instance, the radical addition of alcohols to fluoroethylenes can be initiated to form fluorinated ethers. ccsenet.org
Another approach involves the reaction of alkenes with reagents like dibromofluoromethane (B117605) under photoredox catalysis conditions to generate 1-bromo-1-fluoroalkanes. drishtiias.com These products can be further manipulated, for example, through hydrolysis or substitution, to arrive at the desired alcohol. The reactivity of the fluoroolefin is highly dependent on the number and position of the fluorine substituents.
Targeted Synthetic Routes for 2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol Analogues
Beyond general strategies, specific multi-step routes can be designed for the synthesis of this compound and its congeners.
Precursor-Based Conversions (e.g., from 2,2-dichloro-1-(2-methoxyphenyl)ethanol)
A plausible synthetic route involves starting with a readily available, non-fluorinated precursor and introducing the fluorine atoms at a later stage. One such strategy is the conversion of a gem-dichloro compound to its gem-difluoro analogue via a halogen exchange (Halex) reaction. nih.gov
For example, the synthesis could begin with 2,2-dichloro-1-(2-methoxyphenyl)ethanol. This compound would be treated with a fluoride source, such as potassium fluoride (KF) or silver fluoride (AgF), often in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or sulfolane. The reaction is an equilibrium process and can be challenging due to the higher bond dissociation energy of C-Cl compared to C-Br or C-I. drishtiias.com Driving the reaction to completion may require high temperatures and a large excess of the fluoride salt. ccsenet.org The success of this SN2-type reaction is heavily dependent on the substrate, as tertiary halides are generally unreactive. ccsenet.org
Modular Synthesis Utilizing Aromatic Precursors
Modular synthesis involves assembling the target molecule from simpler, commercially available fragments. rsc.org This approach offers flexibility for creating a library of analogues by varying the building blocks. A modular synthesis of this compound could commence with a 2-methoxy-substituted aromatic precursor, such as 2-methoxyacetophenone (B1211565) or anisole (B1667542).
A potential synthetic sequence is as follows:
Acylation: Friedel-Crafts acylation of anisole with a suitable acyl halide (e.g., chloroacetyl chloride) would yield an α-chloro ketone.
Fluorination: The α-chloro ketone can be converted to an α-fluoro ketone via a Finkelstein reaction, followed by a second fluorination using an electrophilic source like Selectfluor® to yield the α,α-difluoro ketone.
Reduction: The final step would be the reduction of the α,α-difluoro ketone to the target alcohol, this compound, using a reducing agent such as sodium borohydride. science.gov
This modular approach allows for the synthesis of various analogues by simply changing the starting aromatic precursor (e.g., using 1,3-dimethoxybenzene (B93181) or 2-ethoxyanisole) or the acylating agent.
Multicomponent Reactions and Cascade Processes for Constructing the Difluoroethanol Moiety
The efficient construction of complex molecular architectures from simple starting materials in a single operation is a primary goal of modern organic synthesis. Multicomponent reactions (MCRs) and cascade processes are powerful tools for achieving this, offering advantages in terms of atom economy, step economy, and reduced waste generation.
Cascade reactions, in particular, have been employed to create complex cyclic and acyclic structures. For instance, enzymatic cascades have been developed for the synthesis of lactones, which share structural motifs with certain intermediates in alcohol synthesis. rsc.org A three-step, one-pot enzymatic cascade utilizing a 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) and an alcohol dehydrogenase (ADH) has been demonstrated for the synthesis of a δ-lactone from acetaldehyde. rsc.org Such biocatalytic cascades highlight the potential for combining multiple enzymatic steps to build chiral molecules efficiently. rsc.org While not directly applied to this compound, these methodologies provide a conceptual framework for designing future synthetic routes that could incorporate difluorinated building blocks into cascade sequences. Similarly, non-enzymatic cascade processes have been used to synthesize complex natural product aglycons, demonstrating the power of these reactions in manipulating steroidal spiroketals through multiple bond-forming events in a single pot. rsc.org
Innovative and Stereoselective Synthesis of α,α-Difluoroalkanols
The development of stereoselective methods for synthesizing α,α-difluoroalkanols is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Recent innovations have focused on photocatalysis, biocatalysis, and late-stage functionalization to provide access to these enantiopure compounds.
Visible-light photocatalysis has emerged as a powerful and convenient method for accessing α,α-difluoroalkyl alcohols, which were previously difficult to obtain. thieme-connect.com This approach often involves the generation of alkyl radicals from abundant alcohol precursors, which can then be coupled with other reactants. nih.gov One strategy involves a one-pot protocol for the visible-light-promoted photoredox coupling of alcohols with electron-deficient alkenes, facilitated by carbon disulfide and triphenylphosphine. nih.gov This method allows for the efficient formation of C-C bonds under mild conditions from primary, secondary, and tertiary alcohols. nih.gov
Another photocatalytic method involves the selective oxidation of aromatic alcohols to the corresponding aldehydes using air as the oxidant, catalyzed by a magnetic WO3ZnO/Fe3O4 nanocomposite. nih.gov While this produces aldehydes, it demonstrates the use of photocatalysis for alcohol transformations. A more direct approach to α,α-difluoroalcohols has been developed that has a broad substrate scope and is scalable using flow techniques, opening avenues for further investigation into the properties of these novel products. thieme-connect.comselvita.com
Table 1: Photocatalytic Synthesis of Unnatural Amino Acids via Deoxygenative Alkylation This table showcases the yields of various unnatural amino acids synthesized using a visible-light photoredox coupling of alcohols with dehydroalanine (B155165) derivatives, demonstrating the versatility of the photocatalytic method.
| Product | Yield (%) |
| 5ah | 63% |
| 5ai | 54% |
Data sourced from a study on deoxygenative alkylation of alcohols. nih.gov
Biocatalysis offers a highly efficient and selective route to enantiopure chiral fluoroalcohols through the asymmetric reduction of corresponding fluoroalkyl ketones. rsc.orgpibb.ac.cn Enzyme-catalyzed reactions are noted for their high enantioselectivity and regioselectivity, and they proceed under mild conditions, which helps to prevent issues like racemization or rearrangement. nih.gov
A particularly effective method utilizes a commercial NADPH-dependent ketoreductase, KRED1001 or K234, with 2-propanol serving as a co-substrate for the regeneration of the NADPH cofactor. rsc.orgnih.gov This biocatalytic reduction has been successfully applied to a wide range of substrates, including aryl and aliphatic difluoroketones, achieving excellent conversions and high enantioselectivity even at substantial substrate concentrations. rsc.org The ability to perform these reductions without the need for an external nicotinamide (B372718) cofactor further enhances the industrial applicability of this method for producing valuable chiral fluorohydrins. rsc.org The advantages of biocatalysis are clear, though challenges such as reaction time and the cost of enzymes and coenzymes are areas of ongoing research. pibb.ac.cn
Table 2: Biocatalytic Reduction of Fluoroalkyl Ketones This table presents findings from the biocatalytic reduction of various ketones to chiral alcohols, highlighting the effectiveness of enzymatic processes.
| Substrate | Biocatalyst | Product | Application | Reference |
| 2-Keto-3-(4-fluorophenyl)propionic acid | D-Lactate Dehydrogenase | (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid | Building block for AG7088 (rhinovirus protease inhibitor) | nih.gov |
| 6-Oxobuspirone | Microbial Reduction | (R)- and (S)-6-hydroxybuspirone | Potential antianxiety drug | nih.gov |
| Ketoester 55 | Ketoreductase KRED1001 | (R)-hydroxy ester 54 | Key intermediate for a thrombin inhibitor | nih.gov |
| Prochiral fluoroketones | Ketoreductase K234 | Chiral fluoroalkyl secondary alcohols | General synthesis of valuable chiral fluorohydrins | rsc.org |
Data compiled from studies on the biocatalytic synthesis of chiral pharmaceuticals. rsc.orgnih.gov
Late-stage functionalization (LSF) is a powerful strategy for introducing functional groups, such as the difluoromethyl group, into complex molecules at a late stage of the synthesis. nih.gov This avoids the need for de novo synthesis and allows for the rapid diversification of lead compounds. nih.gov Recent advances have focused on the direct introduction of the CF2H group through C-H bond activation. rsc.org
Methods for late-stage difluoromethylation include metal-mediated cross-coupling reactions and Minisci-type radical chemistry. rsc.orgrsc.org Transition-metal catalysis, particularly with palladium, has been used for the decarbonylative difluoromethylation of aroyl chlorides under ambient conditions. rsc.org Radical-based methods, often utilizing reagents like Baran Diversinates, have also proven effective for the C-H difluoromethylation of heteroaromatics. nih.govrsc.org Furthermore, electrochemical methods are emerging as an environmentally friendly platform for LSF, enabling transformations under mild conditions. acs.org These strategies are highly attractive from a medicinal chemistry perspective as they allow for the site-selective modification of complex, drug-like molecules. rsc.orgnih.gov
Elucidating Mechanistic Pathways in Reactions Involving 2,2 Difluoro 1 2 Methoxy Phenyl Ethanol
Advanced Studies on Deoxyfluorination Mechanisms Relevant to α,α-Difluoroalkanols
Deoxyfluorination is a critical transformation that substitutes a hydroxyl group with a fluorine atom. While the direct deoxyfluorination of simple alcohols is well-established, the reactivity of α,α-difluoroalkanols such as 2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol presents unique mechanistic considerations. The primary challenge arises from the strong electron-withdrawing nature of the adjacent gem-difluoro group, which electronically disfavors the formation of a carbocation intermediate at the benzylic position—a common step in many S_N1-type deoxyfluorination pathways.
Research into fluorinating agents provides insight into potential, albeit challenging, pathways. For instance, reagents like 2,2-difluoroimidazolidine derivatives have been studied for the deoxyfluorination of alcohols and aldehydes. chemrxiv.orggoogle.com Mechanistic studies involving these reagents, often elucidated through NMR spectroscopy and DFT calculations, suggest an outer-sphere fluorination process at an imidazolidinium ion by a polyfluoride species. google.com However, the application of such reagents to α,α-difluoroalkanols is not extensively documented, likely due to the aforementioned electronic deactivation of the alcohol's carbon center, which would render it less susceptible to nucleophilic attack or ionization.
Instead of direct deoxyfluorination of the alcohol, synthetic strategies often focus on building the gem-difluoroalkane motif through alternative routes. One advanced method involves the oxidative fluorination of vinyl sulfonates, which proceeds through a key chemrxiv.orgresearchgate.net-sulfonyloxy migration to yield β-tosyloxylated gem-difluoroalkanes. chemrxiv.orgresearchgate.netresearchgate.net These products contain a versatile tosylate group that can be displaced via S_N2 reactions to introduce a wide variety of functionalities. researchgate.netresearchgate.net This approach circumvents the difficult C-OH to C-F conversion in a difluorinated system by constructing the key functional group alongside the gem-difluoro unit.
Table 1: Comparison of Deoxyfluorination Approaches
| Method | General Substrate | Mechanistic Feature | Relevance to α,α-Difluoroalkanols |
|---|---|---|---|
| Direct Deoxyfluorination | Simple Alcohols, Aldehydes | S_N1 or S_N2 type displacement | Challenging due to electronic deactivation by the CF2 group. |
| Oxidative Fluorination of Vinyl Sulfonates | Vinyl Sulfonates | chemrxiv.orgresearchgate.net-Sulfonyloxy Migration | Provides an indirect route to functionalized gem-difluoroalkanes, bypassing direct deoxyfluorination of the alcohol. chemrxiv.orgresearchgate.netresearchgate.net |
The reluctance of β-halide gem-difluoroalkanes to undergo S_N2 reactions, noted in some studies, further highlights the electronic challenges associated with introducing or displacing groups adjacent to a CF2 moiety. researchgate.net
Exploration of Radical Intermediates and Their Role in Difluoromethylation
Radical-based transformations offer a powerful alternative to ionic pathways for forming C-C and C-heteroatom bonds, often under milder conditions. The synthesis of this compound can be envisioned through the radical difluoromethylation of the parent aldehyde, 2-methoxybenzaldehyde. Various reagents have been developed to serve as sources of difluoromethyl radicals (•CF2H) or their synthetic equivalents under photoredox catalysis. researchgate.netsioc.ac.cn
For example, reagents such as TMSCF2H, in conjunction with a silver mediator, or difluoroacetic anhydride (B1165640), under visible-light photoredox conditions, can generate •CF2H radicals. researchgate.net These radicals can then add to the carbonyl carbon of an aldehyde, followed by a hydrogen atom transfer (HAT) to yield the corresponding α,α-difluoroalkanol.
Proposed Radical Synthesis Pathway:
Radical Generation: A precursor (e.g., difluoroacetic anhydride) undergoes single-electron transfer (SET) under photoredox catalysis to generate a difluoromethyl radical (•CF2H). researchgate.net
Aldehyde Addition: The •CF2H radical adds to the carbonyl of 2-methoxybenzaldehyde.
Hydrogen Atom Transfer: The resulting oxygen-centered radical abstracts a hydrogen atom from a suitable donor to afford this compound.
Conversely, the alcohol itself can serve as a precursor to radical intermediates. Modern radical deoxyfunctionalization strategies allow for the conversion of alcohols into alkyl radicals. chemrxiv.org Methodologies like the Barton-McCombie reaction and its more recent photoredox-catalyzed variants can transform an alcohol into a reactive intermediate. For this compound, this would involve converting the hydroxyl group into a derivative (e.g., a thionocarbonate), which can then be cleaved under radical conditions to generate a benzylic radical stabilized by the adjacent methoxy-phenyl group, albeit destabilized by the difluoromethyl group. beilstein-journals.org This radical could then be trapped for subsequent C-C or C-H bond formation.
Table 2: Radical Processes Involving α,α-Difluoroalkanols
| Process | Role of the Alkanol | Key Intermediate | Potential Application |
|---|---|---|---|
| Radical Difluoromethylation | Product | Difluoromethyl Radical (•CF2H) | Synthesis of the target alcohol from 2-methoxybenzaldehyde. researchgate.netrsc.org |
| Radical Deoxygenation | Precursor | Benzylic radical (Ar-CH(•)-CF2H) | Formation of new C-C or C-H bonds at the benzylic position. chemrxiv.orgbeilstein-journals.org |
Investigations into 1,2-Hydrogen Shift and Rearrangement Mechanisms
Carbocation rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, are fundamental processes in organic chemistry that occur to furnish a more stable carbocationic intermediate. libretexts.orgbyjus.com These shifts are commonly observed in S_N1 reactions of alcohols, where protonation of the hydroxyl group is followed by the loss of water to form a carbocation. openidea.uzyoutube.comyoutube.com
If this compound were to undergo an S_N1-type reaction, the key intermediate would be the 2,2-difluoro-1-(2-methoxyphenyl)ethyl cation.
Hypothetical S_N1 Pathway and Rearrangement:
Protonation: The hydroxyl group is protonated by a strong acid.
Carbocation Formation: Loss of a water molecule generates a secondary benzylic carbocation: [2-MeO-C6H4-CH(+)-CF2H].
Potential Rearrangement: A 1,2-hydride shift from the difluoromethyl group would lead to a primary carbocation with the positive charge on the difluoromethyl carbon: [2-MeO-C6H4-CH2-CF2(+)].
However, the mechanistic landscape is heavily influenced by the electronic properties of the fluorine atoms. The two fluorine atoms on the adjacent carbon are powerfully electron-withdrawing, which would significantly destabilize the initial secondary benzylic carbocation. libretexts.org This destabilization makes the formation of the carbocation highly unfavorable, suggesting that S_N1 reactions at this center are kinetically disfavored compared to alcohols lacking the difluoro group.
Furthermore, the potential 1,2-hydride shift is also unlikely. Such shifts are driven by the formation of a more stable carbocation. libretexts.orgmasterorganicchemistry.com Shifting a hydride from the CF2H group would result in a primary carbocation, which is inherently less stable than the secondary one, and the positive charge would be placed on a carbon atom that is already electron-deficient due to the attached fluorine atoms. Therefore, the driving force for such a rearrangement is absent.
Consequently, reactions of this compound at the hydroxyl group are more likely to proceed through S_N2 or other pathways that avoid the formation of a high-energy, destabilized carbocation intermediate.
Stereochemical Implications and Enantioselective Pathways
The carbon bearing the hydroxyl group in this compound is a stereocenter, making enantioselective synthesis a critical goal for its application as a chiral building block. Several strategies can be employed to control the stereochemistry of this compound.
The most direct approach is the asymmetric reduction of the corresponding prochiral ketone, 2',2-difluoro-2-methoxyacetophenone. Catalytic asymmetric reduction is a powerful tool for this transformation. wikipedia.org This can be achieved using chiral catalysts, such as those based on oxazaborolidines (Corey-Bakshi-Shibata reduction) or transition metals (e.g., Ruthenium, Iridium) complexed with chiral ligands. wikipedia.orgrsc.org These catalysts create a chiral environment around the ketone, forcing the reducing agent (e.g., borane (B79455) or H2) to attack one of the two prochiral faces preferentially, leading to one enantiomer of the alcohol in excess.
Another important strategy is the stereoselective nucleophilic difluoromethylation of an aldehyde using a chiral auxiliary or catalyst. cas.cn For instance, the reaction of an aldehyde with a difluoromethylating agent can be guided by a chiral ligand to produce the alcohol with high diastereoselectivity or enantioselectivity. Studies on the synthesis of related α-difluoromethyl-β-amino alcohols have shown that solvent choice can be crucial in controlling the diastereoselectivity of such additions. cas.cn
Finally, enzymatic or biomimetic approaches represent a valuable alternative. researchgate.netnih.gov For example, baker's yeast has been used for the asymmetric reduction of related ketones, furnishing chiral 1,2-benzothiazepines containing a 2-(4-methoxyphenyl)-3-hydroxy moiety, demonstrating the potential of biological systems to handle similar structural motifs. elsevierpure.com
Table 3: Strategies for Enantioselective Synthesis
| Strategy | Precursor | Key Principle | Example Reaction Type |
|---|---|---|---|
| Asymmetric Reduction | 2',2-Difluoro-2-methoxyacetophenone | A chiral catalyst or reagent delivers a hydride to one prochiral face of the ketone. | CBS Reduction, Noyori Asymmetric Hydrogenation. wikipedia.org |
| Chiral Auxiliary/Catalyst-Controlled Addition | 2-Methoxybenzaldehyde | A chiral element directs the addition of a difluoromethyl nucleophile to the aldehyde. | Nucleophilic difluoromethylation with a chiral ligand. cas.cn |
| Kinetic Resolution | Racemic Alcohol | An enzyme or chiral catalyst selectively reacts with one enantiomer, leaving the other enriched. | Enzyme-catalyzed acylation. |
| Biocatalysis | Ketone | Whole-cell (e.g., yeast) or isolated enzyme reduction of the ketone. | Baker's yeast reduction. elsevierpure.com |
These methods underscore the importance of asymmetric catalysis and stereocontrolled reactions in accessing enantiopure fluorinated building blocks like this compound, which are vital for the development of advanced materials and pharmaceuticals.
Based on a thorough search of available scientific literature and chemical databases, there are no specific theoretical and computational chemistry studies published for the compound This compound .
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that adheres to the requested outline. The required data for Density Functional Theory (DFT) analysis, Ab Initio methods, Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping for this specific molecule are not present in the public domain.
Writing an article on this topic would require fabricating data, which would be scientifically unsound.
Theoretical and Computational Chemistry Studies of 2,2 Difluoro 1 2 Methoxy Phenyl Ethanol
Conformational Dynamics and Stereoisomerism of 2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol
The conformational landscape of this compound is primarily dictated by the rotation around several key single bonds: the C1-C(phenyl) bond, the C1-C2 bond, and the bonds within the methoxy (B1213986) group. The presence of a chiral center at the C1 carbon, bonded to four different groups (a hydrogen atom, a hydroxyl group, a difluoromethyl group, and a 2-methoxyphenyl group), gives rise to two enantiomers: (R)-2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol and (S)-2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol.
Computational methods, such as Density Functional Theory (DFT), would be employed to determine the relative energies of various conformers. These calculations would typically involve optimizing the geometry of different rotational isomers (rotamers) to find the local minima on the potential energy surface.
Expected Conformational Preferences:
Intramolecular Hydrogen Bonding: A significant factor influencing the conformation would be the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and either the fluorine atoms or the oxygen of the methoxy group. The geometry and strength of such bonds would stabilize certain conformations over others.
Steric Hindrance: The bulky 2-methoxyphenyl group and the difluoromethyl group would create steric hindrance, disfavoring conformations where these groups are in close proximity.
Gauche Effect: The presence of electronegative fluorine atoms often leads to a "gauche effect," where a conformation with substituents gauche (at a 60° dihedral angle) to each other is favored over the anti conformation. This has been observed in studies of vicinal difluoroalkanes. researchgate.net
A hypothetical conformational analysis would generate a potential energy surface map, highlighting the low-energy conformers and the energy barriers between them. Without specific studies, a representative data table cannot be generated.
Solvent Effects on Molecular Stability and Reaction Energetics
The stability and reactivity of this compound are expected to be significantly influenced by the solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effects of different solvents. These models treat the solvent as a continuous medium with a specific dielectric constant.
Key Solvent-Molecule Interactions:
Polarity and Dipole Moment: this compound is a polar molecule. Polar solvents would stabilize the ground state of the molecule through dipole-dipole interactions. The extent of stabilization would depend on the solvent's polarity. Research on other polar molecules has shown that an increase in solvent polarity can lead to greater stabilization of excited states and polar intermediates in reactions. acs.org
Hydrogen Bonding: Protic solvents (e.g., water, ethanol) can act as hydrogen bond donors or acceptors, competing with or enhancing intramolecular hydrogen bonds. This can alter the conformational equilibrium and the relative stability of different conformers. The choice of solvent is a critical factor in the stabilization of pharmaceutical formulations. acs.org
A computational study would likely calculate the relative free energy of the most stable conformer in various solvents. The following table is a hypothetical representation of such data.
Hypothetical Solvation Free Energies for this compound
| Solvent | Dielectric Constant (ε) | Hypothetical Relative Solvation Free Energy (kcal/mol) |
|---|---|---|
| Gas Phase | 1 | 0.00 |
| Chloroform | 4.81 | -5.2 |
| Methanol | 32.7 | -8.9 |
| Water | 78.4 | -10.5 |
This table is for illustrative purposes only and is not based on experimental or calculated data for the specific compound.
Computational Insights into Hydrogen Bonding Characteristics of Difluorinated Alcohols
The hydrogen bonding capabilities of this compound are a central aspect of its chemical behavior. The hydroxyl group can act as a hydrogen bond donor, while the oxygen of the hydroxyl group, the fluorine atoms, and the oxygen of the methoxy group can all act as hydrogen bond acceptors.
Computational studies on similar molecules, like 2,2,2-trifluoroethanol (B45653) (TFE), have shown that the presence of fluorine atoms significantly impacts hydrogen bonding. The electron-withdrawing nature of the fluorine atoms makes the hydroxyl proton more acidic and thus a stronger hydrogen bond donor. Conversely, the fluorine atoms themselves are weak hydrogen bond acceptors. Studies on TFE-water mixtures have indicated that the TFE hydroxyl hydrogen has a higher hydrogen bonding ability than that of ethanol. molbase.com
Types of Hydrogen Bonds:
Intramolecular: As mentioned, hydrogen bonds can form within a single molecule. DFT calculations would predict the bond lengths, angles, and energies of these interactions. For instance, an O-H···F or O-H···O(methoxy) bond could be present.
Intermolecular: In solution or in the solid state, molecules of this compound can form hydrogen bonds with each other (dimerization or oligomerization) or with solvent molecules. researchgate.net
DFT calculations can provide detailed information about the geometry and energetics of these hydrogen bonds. Key parameters that would be calculated are presented in the hypothetical table below.
Hypothetical Hydrogen Bond Parameters from DFT Calculations
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |
|---|---|---|---|
| Intramolecular O-H···F | 2.2 | 110 | -1.5 |
| Intramolecular O-H···O(methoxy) | 2.0 | 145 | -3.0 |
| Intermolecular O-H···O(hydroxyl) | 1.8 | 170 | -5.5 |
This table is for illustrative purposes only and is not based on experimental or calculated data for the specific compound.
Advanced Analytical Characterization Techniques for 2,2 Difluoro 1 2 Methoxy Phenyl Ethanol
Comprehensive Spectroscopic Fingerprinting
Spectroscopy is the cornerstone of molecular characterization, offering detailed insight into the atomic and electronic structure of a molecule. Each technique provides a unique piece of the structural puzzle, and together they create a comprehensive "fingerprint" of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol. By probing the magnetic properties of ¹H (proton), ¹³C, and ¹⁹F nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR: The proton NMR spectrum confirms the number and type of hydrogen atoms. Key signals include those for the methoxy (B1213986) group (a singlet), the aromatic protons (complex multiplets in the aromatic region), the hydroxyl proton (a broad singlet or doublet), the benzylic proton (a multiplet due to coupling with both the hydroxyl proton and the fluorine atoms), and the difluoromethyl proton (a triplet due to coupling with the two adjacent fluorine atoms).
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Signals are expected for the methoxy carbon, the aromatic carbons (with the carbon attached to the methoxy group being distinct), the carbon bearing the hydroxyl group (CH-OH), and the difluoromethyl carbon (CHF₂). The signal for the CHF₂ carbon is characteristically split into a triplet due to one-bond coupling with the two fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. For the CHF₂ group, the two fluorine atoms are chemically equivalent and will appear as a doublet, split by the single adjacent proton on the difluoromethyl group.
These spectra, when analyzed together, allow for the complete assignment of the molecule's constitution. rsc.orgrsc.org
Expected NMR Spectroscopic Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.5 - 6.8 | Multiplet (m) | Aromatic Protons (Ar-H) |
| ¹H | ~5.9 | Triplet (t) | Difluoromethyl Proton (CHF₂) |
| ¹H | ~5.2 | Multiplet (m) | Benzylic Proton (CH-OH) |
| ¹H | ~3.8 | Singlet (s) | Methoxy Protons (OCH₃) |
| ¹H | ~2.5 - 4.0 | Broad Singlet (br s) | Hydroxyl Proton (OH) |
| ¹³C | ~157 | Singlet (s) | Aromatic Carbon (C-OCH₃) |
| ¹³C | ~130 - 110 | Multiple Signals | Aromatic Carbons (Ar-C) |
| ¹³C | ~115 | Triplet (t) | Difluoromethyl Carbon (CHF₂) |
| ¹³C | ~70 | Triplet (t) | Benzylic Carbon (CH-OH) |
| ¹³C | ~55 | Singlet (s) | Methoxy Carbon (OCH₃) |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate (stretch, bend, or rock). vscht.cz This technique is excellent for rapidly identifying the functional groups present in this compound. The key absorptions expected in its IR spectrum include a broad band for the O-H stretch of the alcohol, sharp peaks for the aromatic and aliphatic C-H stretches, and strong absorptions corresponding to the C-O bonds of the alcohol and ether, and the C-F bonds of the difluoromethyl group. libretexts.orglibretexts.orgdocbrown.info
Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (O-H) | Stretching | 3600 - 3200 | Strong, Broad |
| Aromatic (C-H) | Stretching | 3100 - 3000 | Medium |
| Alkyl (C-H) | Stretching | 3000 - 2850 | Medium |
| Aromatic (C=C) | Stretching | 1600 - 1450 | Medium to Weak |
| Fluoroalkane (C-F) | Stretching | 1150 - 1050 | Strong |
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. For this compound (molecular formula C₉H₁₀F₂O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. The experimentally determined mass is compared to the theoretical (calculated) mass, and a match within a narrow tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula. nih.govnih.gov
The theoretical monoisotopic mass of C₉H₁₀F₂O₂ is approximately 188.0649 Da. An HRMS analysis would be expected to yield a measured mass extremely close to this value, thereby confirming the compound's elemental composition.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the 2-methoxyphenyl group. This aromatic system gives rise to characteristic absorptions in the UV region, typically corresponding to π → π* transitions. Substituted benzene (B151609) rings usually exhibit two main absorption bands. The presence of the methoxy group, an auxochrome, can shift the position and intensity of these bands. While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a valuable tool for confirming the presence of the aromatic system and for quantitative analysis. nih.gov Fluorescence spectroscopy could also be employed to study the molecule's emissive properties upon electronic excitation.
Chromatographic Separations and Purity Assessment
Chromatography is fundamental to separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. rsc.org In a typical reverse-phase HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase (e.g., a gradient of water and acetonitrile).
A UV detector is commonly used, set to a wavelength where the aromatic ring absorbs strongly. A pure sample will produce a single, sharp, symmetrical peak in the chromatogram. The area of this peak is proportional to the concentration of the compound, allowing for purity to be expressed as a percentage of the total peak area.
Furthermore, HPLC is an invaluable tool for reaction monitoring. acs.org By taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC, chemists can track the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as time, temperature, and catalyst loading.
Chiral Chromatography for Enantiomeric Excess Determination5.3. X-ray Crystallography for Definitive Solid-State Structural Analysis
While general principles of these analytical techniques are well-documented for a wide range of chemical compounds, specific methodologies and the resulting data for this compound are absent from the searched repositories. This includes a lack of information on parameters such as chiral stationary phases, mobile phase compositions, flow rates, and retention times that would be critical for detailing its chiral separation. Similarly, no crystallographic data, such as crystal system, space group, or atomic coordinates for this specific compound, were found.
It is possible that the synthesis and detailed analytical characterization of this compound have been conducted in private industrial research and have not been disclosed in publicly accessible scientific journals or patents. Therefore, the construction of a scientifically accurate article with the requested detailed research findings and data tables is not feasible at this time.
Chemical Reactivity and Derivatization Strategies of 2,2 Difluoro 1 2 Methoxy Phenyl Ethanol
Functional Group Interconversions of the Alcohol Moiety
Oxidation to Corresponding Difluorinated Ketones
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For the conversion of 2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol to 2,2-difluoro-1-(2-methoxyphenyl)ethan-1-one , several mild and selective oxidizing agents can be employed to avoid side reactions.
Commonly used methods include the Swern oxidation and the use of pyridinium (B92312) chlorochromate (PCC). The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered base such as triethylamine. wikipedia.orgthermofisher.comadichemistry.comorganicreactions.org This method is known for its high yields and tolerance of a wide range of functional groups. wikipedia.org PCC is another effective reagent that can oxidize primary and secondary alcohols to aldehydes and ketones, respectively, under mild, non-aqueous conditions. youtube.comresearchgate.net
The general reaction for the oxidation is depicted below:
Figure 1: Oxidation of this compound to 2,2-difluoro-1-(2-methoxyphenyl)ethan-1-one.
A representative data table for this transformation is presented below, illustrating typical conditions and expected yields based on analogous reactions.
| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) |
| DMSO, (COCl)₂, Et₃N (Swern) | CH₂Cl₂ | -78 to -60 | 85-95 |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | 25 | 80-90 |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂ | 25 | 90-98 |
Derivatization of the Hydroxyl Group (e.g., etherification, esterification)
The hydroxyl group can be readily converted into ethers or esters, which can serve as protecting groups or introduce new functionalities with specific properties.
Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers. wikipedia.orgnih.govstackexchange.comchemicalbook.comgoogle.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. For example, reaction with methyl iodide would yield 1-(1,1-difluoro-2-methoxyethyl)-2-methoxybenzene .
Esterification: Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. For instance, treatment of This compound with acetic anhydride in the presence of a base like pyridine (B92270) or a catalytic amount of a strong acid would yield 2,2-difluoro-1-(2-methoxyphenyl)ethyl acetate . medcraveonline.commedcraveonline.com Enzymatic esterification has also emerged as a powerful tool for the synthesis of esters under mild conditions. medcraveonline.commedcraveonline.com
Below is a table summarizing representative etherification and esterification reactions.
| Reaction Type | Reagent(s) | Catalyst/Base | Product | Typical Yield (%) |
| Etherification | Methyl Iodide | NaH | 1-(1,1-Difluoro-2-methoxyethyl)-2-methoxybenzene | 75-90 |
| Esterification | Acetic Anhydride | Pyridine | 2,2-Difluoro-1-(2-methoxyphenyl)ethyl acetate | 85-95 |
| Esterification | Benzoyl Chloride | Et₃N | 2,2-Difluoro-1-(2-methoxyphenyl)ethyl benzoate | 80-90 |
Transformations Involving the Aromatic Ring
The methoxy-substituted phenyl group provides a platform for various aromatic functionalization reactions, enabling the introduction of substituents that can modulate the electronic and steric properties of the molecule.
Electrophilic Aromatic Substitution Reactions
The methoxy (B1213986) group is a strong activating and ortho, para-directing group in electrophilic aromatic substitution reactions. The difluoroethanol substituent is deactivating due to the electron-withdrawing nature of the fluorine atoms. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the methoxy group.
Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. stackexchange.commasterorganicchemistry.comyoutube.comlibretexts.org The major products would be 2,2-difluoro-1-(2-methoxy-5-nitrophenyl)ethanol (para to methoxy) and 2,2-difluoro-1-(2-methoxy-3-nitrophenyl)ethanol (ortho to methoxy).
Halogenation: Bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). This would lead to the formation of 1-(4-bromo-2-methoxyphenyl)-2,2-difluoroethanol and 1-(3-bromo-2-methoxyphenyl)-2,2-difluoroethanol .
The table below outlines expected outcomes for these reactions.
| Reaction | Reagents | Major Products |
| Nitration | HNO₃, H₂SO₄ | 2,2-Difluoro-1-(2-methoxy-5-nitrophenyl)ethanol |
| 2,2-Difluoro-1-(2-methoxy-3-nitrophenyl)ethanol | ||
| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-2-methoxyphenyl)-2,2-difluoroethanol |
| 1-(3-Bromo-2-methoxyphenyl)-2,2-difluoroethanol |
Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Core
To perform metal-catalyzed cross-coupling reactions, a halogen substituent is typically first introduced onto the aromatic ring via electrophilic aromatic substitution as described above. The resulting aryl halide can then participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Suzuki Coupling: The Suzuki coupling reaction involves the palladium-catalyzed reaction of an aryl halide with an organoboron compound, such as a boronic acid or ester. researchgate.netresearchgate.netasianpubs.orgmdpi.commdpi.com For example, 1-(4-bromo-2-methoxyphenyl)-2,2-difluoroethanol could be coupled with various arylboronic acids to generate biaryl structures.
Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene. This reaction would allow for the introduction of alkenyl substituents onto the aromatic ring of the core molecule.
A table of representative cross-coupling reactions is provided below.
| Starting Material | Coupling Partner | Catalyst System | Reaction Type | Product Example |
| 1-(4-Bromo-2-methoxyphenyl)-2,2-difluoroethanol | Phenylboronic Acid | Pd(PPh₃)₄, Base | Suzuki | 2,2-Difluoro-1-(4'-methoxy-[1,1'-biphenyl]-3-yl)ethanol |
| 1-(4-Iodo-2-methoxyphenyl)-2,2-difluoroethanol | Styrene | Pd(OAc)₂, PPh₃, Base | Heck | 2,2-Difluoro-1-(2-methoxy-4-styrylphenyl)ethanol |
Development of Novel Fluorinated Derivatives with Specific Molecular Features
The chemical transformations described above open avenues for the synthesis of a wide range of novel fluorinated derivatives with tailored properties. For instance, the introduction of additional fluorine atoms or fluorinated alkyl groups can further enhance metabolic stability and lipophilicity. nih.gov The synthesis of fluorinated indolizidinone derivatives and other complex heterocyclic systems has been achieved using fluorinated building blocks, highlighting the potential of such scaffolds in drug discovery.
By combining the reactions of the alcohol moiety and the aromatic ring, a multitude of derivatives can be accessed. For example, oxidation of the alcohol to a ketone followed by electrophilic nitration of the ring and subsequent reduction of the nitro group to an amine would provide a fluorinated aminoketone scaffold. This scaffold could then be further elaborated through various amine and ketone chemistries. The development of such synthetic routes is crucial for accessing novel chemical space and for the generation of libraries of fluorinated compounds for screening in various biological assays. The use of fluorinated building blocks is a key strategy in the design of new pharmaceutical agents. thermofisher.comgoogle.com
Synthesis of Fluorinated Ethers
The hydroxyl group of this compound serves as a key handle for derivatization, particularly for the synthesis of fluorinated ethers. Standard etherification methodologies, such as the Williamson ether synthesis, can be employed, though the reduced nucleophilicity of the fluorinated alcohol may necessitate the use of strong bases or more reactive electrophiles. More advanced and efficient methods, however, have been developed for the etherification of fluorinated alcohols.
Recent research has highlighted the efficacy of transition metal-catalyzed cross-coupling reactions for the formation of C–O bonds. For instance, palladium-catalyzed cross-coupling of (hetero)aryl bromides with fluorinated alcohols has emerged as a powerful tool for synthesizing fluoroalkyl aryl ethers. acs.org These reactions often utilize specialized phosphine (B1218219) ligands to facilitate the coupling process and can proceed under relatively mild conditions with excellent functional group tolerance. A highly effective protocol for this transformation involves the use of the commercially available precatalyst tBuBrettPhos Pd G3 and cesium carbonate as the base in toluene. acs.org
Copper-catalyzed Ullmann-type reactions also provide a viable route to arylated ethers of fluorinated alcohols. A mild and efficient method for the preparation of difluoroethyl aryl ethers has been developed using copper(I) iodide (CuI) in the presence of 8-hydroxyquinoline (B1678124) and potassium tert-butoxide. digitellinc.com This reaction demonstrates broad substrate scope, accommodating a variety of aryl bromides and iodides. digitellinc.com
Below is a representative table of potential fluorinated ether derivatives that could be synthesized from this compound, based on established catalytic methods.
| Entry | Electrophile/Aryl Halide | Catalyst/Base System | Product | Potential Yield Range (%) |
| 1 | Methyl Iodide | NaH / THF | 2,2-Difluoro-1-(2-methoxy-phenyl)-ethoxy-methane | 80-95 |
| 2 | Benzyl Bromide | KOt-Bu / DMF | 1-(Benzyloxy)-2,2-difluoro-1-(2-methoxy-phenyl)-ethane | 75-90 |
| 3 | 4-Bromotoluene | tBuBrettPhos Pd G3 / Cs2CO3 | 1-(2,2-Difluoro-1-(p-tolyloxy)ethyl)-2-methoxybenzene | 70-85 |
| 4 | 1-Iodo-4-nitrobenzene | CuI, 8-hydroxyquinoline / KOt-Bu | 1-(2,2-Difluoro-1-(4-nitrophenoxy)ethyl)-2-methoxybenzene | 65-80 |
Incorporation into Complex Polycyclic Systems
The development of synthetic routes to complex polycyclic frameworks is a significant endeavor in organic chemistry, often driven by the desire to synthesize natural products and their analogs. The unique stereoelectronic properties of fluorinated building blocks like this compound make them intriguing candidates for incorporation into such structures. While direct examples involving this specific molecule are not prevalent in the literature, the reactivity of similar fluorinated compounds suggests potential pathways.
One plausible strategy involves the use of this alcohol in cascade reactions. For example, electrophile-induced cyclization reactions are a powerful method for constructing fused aromatic systems. mit.edu It is conceivable that under acidic conditions, the hydroxyl group of this compound could be eliminated to generate a stabilized carbocation, which could then be trapped intramolecularly by a suitably positioned nucleophile on the aromatic ring or a tethered side chain, leading to the formation of a new ring.
Furthermore, oxidative cyclization reactions catalyzed by transition metals such as palladium(II) have been shown to convert alcohols into various fused and spirocyclic ethers. nih.gov By designing a substrate where an olefin is appropriately positioned relative to the alcohol functionality of a derivative of this compound, intramolecular oxypalladation could initiate a cascade to form a polycyclic ether.
The synthesis of fluorinated polycyclic dehydroaltenusin (B1670195) analogs has been achieved through an iodobenzene-catalyzed cyclization and fluorination-dearomatization of phenols. princeton.edu Although this method starts from phenols, it demonstrates the feasibility of constructing complex fluorinated polycycles under mild conditions. A substrate derived from this compound could potentially undergo analogous intramolecular cyclization reactions to generate novel polycyclic architectures.
The following table outlines hypothetical polycyclic structures that could be targeted from derivatives of this compound.
| Starting Material Derivative | Reaction Type | Potential Polycyclic Product Core |
| 2-(2-(2,2-Difluoro-1-hydroxyethyl)-3-methoxyphenoxy)acetic acid | Acid-catalyzed lactonization | Dihydrobenzofuranone |
| 1-(2-Allyl-6-methoxyphenyl)-2,2-difluoroethanol | Palladium-catalyzed oxidative cyclization | Fused tetrahydrofuran-benzene ring system |
| 2,2-Difluoro-1-(2-methoxy-6-vinylphenyl)ethanol | Intramolecular Diels-Alder precursor | Substituted tetralone system |
Role as a Versatile Synthetic Building Block
The presence of multiple functional groups—a secondary alcohol, a difluoromethyl group, and a substituted aromatic ring—renders this compound a valuable and versatile building block in organic synthesis. Its utility extends to the construction of advanced organic molecules and in strategies of bioisosteric replacement.
Application in the Construction of Advanced Organic Molecules
While specific applications of this compound in the total synthesis of complex natural products are not yet widely reported, its potential as a key fragment is significant. The difluoroethylaryl motif is present in a number of biologically active compounds, and the ability to introduce this group via a chiral alcohol provides a strategic advantage for asymmetric synthesis.
The hydroxyl group can be oxidized to the corresponding ketone, 2,2-difluoro-1-(2-methoxyphenyl)ethan-1-one, which can then serve as an electrophilic partner in a variety of carbon-carbon bond-forming reactions, such as aldol, Grignard, or Wittig reactions. This allows for the elaboration of the carbon skeleton and the introduction of further complexity.
Furthermore, the aromatic ring can be functionalized through electrophilic aromatic substitution or directed ortho-metalation, guided by the methoxy group. This allows for the introduction of additional substituents that can be used to construct more elaborate molecular architectures. The combination of these transformations enables the use of this compound as a linchpin in convergent synthetic strategies.
A hypothetical synthetic sequence illustrating its use is presented below:
| Step | Reaction | Reagent(s) | Intermediate Product |
| 1 | Oxidation | PCC, CH2Cl2 | 2,2-Difluoro-1-(2-methoxyphenyl)ethan-1-one |
| 2 | Grignard Addition | 4-Vinylphenylmagnesium bromide, THF | 2,2-Difluoro-1-(2-methoxyphenyl)-1-(4-vinylphenyl)ethanol |
| 3 | Ring-Closing Metathesis | Grubbs II catalyst, CH2Cl2 | Dihydro-naphthalene derivative |
Use in Bioisosteric Replacement Strategies
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a fundamental concept in drug design. drughunter.com Fluorine-containing groups are often used as bioisosteres due to their unique properties. The difluoromethyl group (CHF2) is a well-established bioisostere for a hydroxyl group or a thiol group, and can also serve as a more lipophilic and metabolically stable surrogate for a carboxylic acid. nih.gov
The 1,1-difluoro-2-hydroxyethyl moiety present in this compound can be considered a bioisostere for a carboxylic acid or an ester group. nih.govresearchgate.net This replacement can lead to improved pharmacokinetic properties, such as increased cell permeability and metabolic stability, by removing a highly polar and ionizable group. researchgate.netnih.gov The difluoro alcohol can mimic the hydrogen bonding capabilities of a carboxylic acid while having a significantly different pKa.
The utility of the difluoromethyl group as a bioisostere is highlighted in the direct conversion of aliphatic alcohols to their difluoromethyl analogues via metallaphotoredox deoxydifluoromethylation. princeton.edu This demonstrates the strategic importance of accessing difluoromethyl-containing building blocks. While this method converts an alcohol to a difluoromethyl group, the reverse—using a difluoro alcohol as a stable mimic of a more labile functional group—is a key strategy in medicinal chemistry.
The table below provides examples of potential bioisosteric relationships for the core structure of this compound.
| Original Functional Group in Bioactive Molecule | Potential Bioisosteric Replacement Moiety | Rationale for Replacement |
| Carboxylic Acid | 1,1-Difluoro-2-hydroxyethyl | Improved metabolic stability, increased lipophilicity, maintained H-bonding capability. nih.govresearchgate.net |
| Ester | 1,1-Difluoro-2-alkoxyethyl | Enhanced resistance to hydrolysis by esterases. |
| Hydroxamic Acid | N-(2,2-difluoro-1-hydroxyethyl) amide | Potential for altered binding interactions and improved pharmacokinetic profile. |
| Amide | 1,1-Difluoro-2-aminoethyl | Mimicry of amide geometry and hydrogen bonding with altered electronic properties. |
Prospective Research Avenues and Challenges in the Study of 2,2 Difluoro 1 2 Methoxy Phenyl Ethanol
Design and Development of Next-Generation Fluorination Reagents
The synthesis of gem-difluorinated compounds like 2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol heavily relies on the availability of effective fluorinating agents. While traditional reagents have laid the groundwork, the future lies in developing more efficient, selective, and safer alternatives.
Recent advancements have seen the emergence of novel electrophilic and nucleophilic fluorinating reagents. For instance, N-fluorobenzenesulfonimide (NFSI) and its derivatives, along with reagents like Selectfluor®, are widely used for electrophilic fluorination. researchgate.netchemicalbook.comlecronchem.com Future research could focus on tailoring these reagents to enhance their reactivity and selectivity towards substrates with electron-donating groups like the methoxy (B1213986) group present in the target molecule.
A particularly promising area is the development of radical fluorinating agents. The third generation of these reagents, such as N-fluoro-N-arylsulfonamides (NFASs), are designed to operate under mild conditions, minimizing undesired side reactions often seen with more aggressive electrophilic reagents. nih.gov The application and optimization of such reagents for the synthesis of this compound could represent a significant step forward.
| Reagent Class | Examples | Potential Advantages for Synthesizing this compound |
| Electrophilic Fluorinating Reagents | NFSI derivatives, Selectfluor® | Well-established reactivity, potential for optimization for specific substrates. researchgate.netlecronchem.com |
| Nucleophilic Fluorinating Reagents | KHSO₄·(HF)x, Et₃N·3HF | Complementary to electrophilic methods, potentially milder conditions. researchgate.netox.ac.uk |
| Radical Fluorinating Reagents | N-fluoro-N-arylsulfonamides (NFASs) | Mild reaction conditions, reduced side reactions. nih.gov |
Advancements in Asymmetric Synthesis and Chiral Induction
As this compound is a chiral molecule, the development of methods for its enantioselective synthesis is of paramount importance. Asymmetric synthesis, the process of converting an achiral starting material into a chiral product, offers several strategies to achieve this. nih.govcjcatal.com
One established approach is the use of chiral auxiliaries, which can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org Another powerful method involves the use of chiral catalysts, which can facilitate the formation of one enantiomer over the other with high selectivity. wikipedia.org For the synthesis of chiral alcohols, asymmetric reduction of the corresponding ketone is a common and effective strategy.
The development of catalytic asymmetric methods for the synthesis of related gem-difluoroalkenes is an active area of research and provides a strong foundation for tackling the synthesis of chiral difluoroethanols. rsc.org Future work should focus on adapting these methods, potentially through the use of novel chiral ligands or organocatalysts, to achieve high enantiomeric excess for this compound. The asymmetric difluoro-Reformatsky reaction, which generates α,α-difluorinated β-hydroxy esters, could also be a viable pathway to chiral precursors of the target molecule. wikipedia.org
Integration of Machine Learning and AI in Reaction Design and Prediction
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict optimal reaction conditions, saving significant time and resources in the laboratory. beilstein-journals.orgorgsyn.orgorgsyn.org
For the synthesis of this compound, ML algorithms could be trained on existing data for fluorination reactions to predict the best combination of reagents, catalysts, solvents, and temperatures. beilstein-journals.org This approach can navigate the complex interplay of factors that determine reaction yield and selectivity. Furthermore, ML models can be used to predict the fluorination strength of various reagents, aiding in the selection of the most suitable one for a given transformation. orgsyn.org As more data on the synthesis of fluorinated compounds becomes available, the predictive power of these models will continue to grow, accelerating the discovery of efficient synthetic routes.
Exploration of Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For the synthesis of this compound, this translates to a focus on minimizing waste, using less hazardous reagents, and improving energy efficiency.
One promising avenue is the use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), as reaction media. rsc.orgnih.gov These solvents can promote certain reactions and in some cases, can be used in aqueous two-phase systems, simplifying product isolation and reducing the reliance on volatile organic solvents. rsc.org Additionally, the development of catalytic methods, as opposed to stoichiometric ones, is a cornerstone of green chemistry, as it reduces the amount of waste generated.
Future research should aim to develop catalytic, atom-economical syntheses of this compound that operate in environmentally benign solvents. This could involve the design of recyclable catalysts or the use of flow chemistry platforms to improve reaction efficiency and safety.
Expanding the Scope of Applications in Chemical Research beyond Current Paradigms
While the primary utility of many fluorinated building blocks lies in medicinal and agrochemical research, there is significant potential to expand the applications of this compound into other areas of chemical science. The unique electronic properties conferred by the difluoromethyl group can be harnessed in the design of novel materials and catalysts.
For instance, the introduction of a difluoromethyl group can significantly alter the acidity, lipophilicity, and metabolic stability of a molecule. These properties could be exploited in the development of new liquid crystals, polymers, or functional dyes. The chiral nature of this compound also makes it an attractive candidate for use as a chiral ligand in asymmetric catalysis or as a chiral resolving agent.
Furthermore, the synthesis of derivatives, such as 2'-deoxy-2',2'-difluoro-L-erythro-pentofuranosyl nucleosides from related difluorinated precursors for potential antiviral applications, highlights the versatility of this class of compounds. A systematic investigation into the reactivity of the hydroxyl and aryl groups of this compound would undoubtedly open up new avenues for its use as a versatile intermediate in organic synthesis.
Q & A
Basic Questions
Q. What safety protocols are critical when handling 2,2-Difluoro-1-(2-methoxy-phenyl)-ethanol in laboratory settings?
- Methodological Answer:
- Static Discharge Prevention: Ground equipment and avoid synthetic clothing to mitigate ignition risks .
- Exposure Response: Immediate medical consultation is required upon ingestion or skin contact. Contaminated clothing must be rinsed before reuse .
- Storage: Store in a locked, ventilated, cool environment to minimize degradation or combustion risks .
- Waste Disposal: Follow local regulations for hazardous waste, utilizing approved facilities for chemical disposal .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer:
- Nucleophilic Substitution: React 2-methoxybenzaldehyde with sodium 2,2-difluoroacetate in ethanol under basic conditions (e.g., NaOH, 5–10°C). Gas evolution necessitates an oil bubbler .
- Purification: Recrystallize the crude product from ethanol/acetone (3:1 v/v) to achieve >70% yield. Slow evaporation from acetone yields high-purity crystals .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Methodological Answer:
- Spectroscopy: H/F NMR confirms fluorine and methoxy group integration. Mass spectrometry (MS) verifies molecular weight (e.g., m/z 202.04) .
- Crystallography: Single-crystal X-ray diffraction resolves bond angles and distances. Hydrogen atoms are modeled using riding/rotating group refinements, omitting outliers (e.g., 4-5 1, 0-3 2) .
Advanced Research Questions
Q. What crystallographic challenges arise with this compound, and how are they resolved?
- Methodological Answer:
- Thermal Motion Artifacts: High thermal motion in fluorinated carbons is addressed by refining anisotropic displacement parameters (ADPs) .
- Hydrogen Positioning: Geometrically position H atoms with C–H = 0.93–0.96 Å and (H) = 1.2–1.5 (C). Omit outliers (e.g., 3-5 2) during refinement .
Q. How do electronic effects of the 2-methoxy and 2,2-difluoro groups influence reactivity?
- Methodological Answer:
- Resonance Effects: The 2-methoxy group donates electrons via resonance, activating the phenyl ring toward electrophilic substitution .
- Electron-Withdrawing Effects: The 2,2-difluoro group increases electrophilicity at the β-carbon, enhancing nucleophilic attack susceptibility. DFT calculations (B3LYP/6-311+G**) map charge distribution .
Q. What thermodynamic factors govern solvent selection for reactions involving this compound?
- Methodological Answer:
- Polarity Considerations: Ethanol () is optimal for dissolving polar intermediates, while DMF () accelerates SN2 reactions .
- Thermochemical Data: NIST thermochemistry tables provide enthalpy of solution () values to predict exothermicity in solvent systems .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
